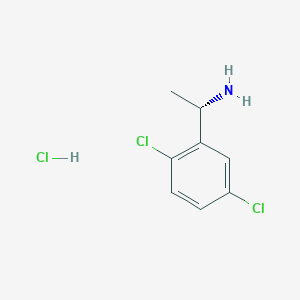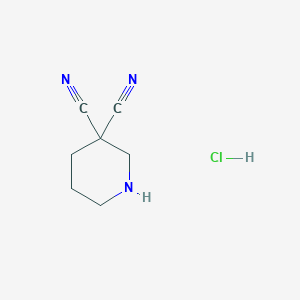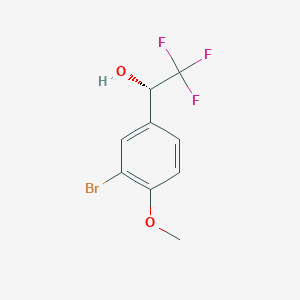
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Vue d'ensemble
Description
“(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol” is a complex organic compound. It contains a bromo-methoxyphenyl group, which is a phenyl ring with a bromine atom and a methoxy group attached. It also contains a trifluoroethan-1-ol group, which is an ethane structure with three fluorine atoms and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the bromo, methoxy, and trifluoroethan-1-ol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo, methoxy, and trifluoroethan-1-ol groups. The bromine atom is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, methoxy, and trifluoroethan-1-ol groups could impact properties such as polarity, solubility, and boiling/melting points .Applications De Recherche Scientifique
Nucleophilic Substitution and Elimination Reactions
This compound has been studied in the context of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) investigated the reaction mechanisms involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions, providing insights into the behavior of tertiary carbocations in these reactions (Toteva & Richard, 1996).
Carbocation Intermediates in Bimolecular Nucleophilic Substitution
Richard and Yeary (1993) explored the effect of nucleophilic anions on the rate constants for reactions involving 1-(4-methoxyphenyl)-2,2,2-trifluoroethyl iodide and bromide. Their work highlights the role of carbocation intermediates in these reactions, contributing to our understanding of bimolecular nucleophilic substitution mechanisms (Richard & Yeary, 1993).
Synthesis and Biological Evaluation
Sherekar, Kakade, and Padole (2021) conducted a study on the synthesis and biological evaluation of certain compounds derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, highlighting the potential biological applications of these compounds (Sherekar, Kakade, & Padole, 2021).
Optical Properties and Solid-State Emission
Li, Vamvounis, and Holdcroft (2002) investigated how postfunctionalization of poly(3-hexylthiophene) with various functional groups, including 4-methoxyphenyl, affects the optical and photophysical properties of poly(thiophene)s. This research has implications for the development of materials with enhanced optical properties (Li, Vamvounis, & Holdcroft, 2002).
Reactions in Organic Synthesis
Dmowski and Ignatowska (2003) explored the sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones, contributing to the field of organic synthesis and providing insights into the reactivity of trifluoroethane derivatives (Dmowski & Ignatowska, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
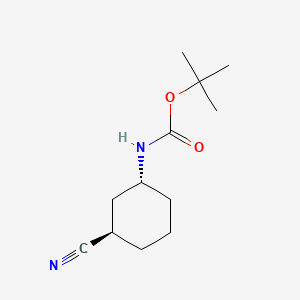
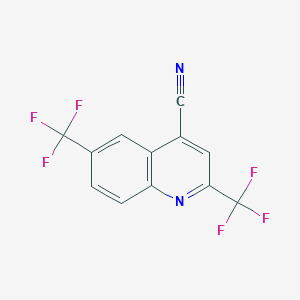

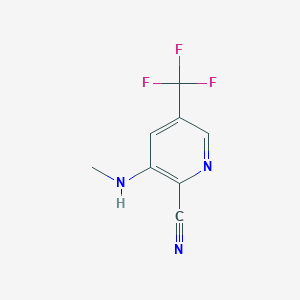
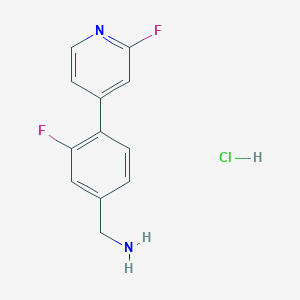
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)
